N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, thienopyran, and phenylbutanamide moieties makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or activity of these organisms.
Biochemical Pathways
The broad-spectrum biological activities of 1,2,4-oxadiazole derivatives suggest that they may affect multiple pathways, leading to downstream effects such as the inhibition of bacterial or fungal growth .
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, potentially enhancing its bioavailability.
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may result in the inhibition of bacterial or fungal growth .
Biochemical Analysis
Biochemical Properties
The oxadiazole ring in N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Compounds containing oxadiazole rings have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienopyran ring can be synthesized via cyclization reactions involving thiophene derivatives and suitable reagents under controlled conditions . The final step involves coupling the oxadiazole and thienopyran intermediates with the phenylbutanamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The compound’s properties may be explored for the development of new materials, such as organic semiconductors or fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide stands out due to its combination of the oxadiazole, thienopyran, and phenylbutanamide moieties, which is not commonly found in other compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-14(13-7-5-4-6-8-13)18(24)22-20-17(19-21-12(2)23-26-19)15-9-10-25-11-16(15)27-20/h4-8,14H,3,9-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRAFAXHZEGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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